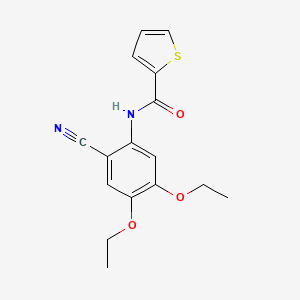
N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique structural features This compound contains a benzodioxole moiety, a trichlorobenzothiophene core, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide typically involves multi-step chemical processesThe resulting intermediate undergoes further reactions to incorporate the trichlorobenzothiophene core and the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: Shares the benzodioxole moiety but differs in the core structure.
1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains the benzodioxole group but has a different functional group and core structure.
Uniqueness
N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide is unique due to its combination of the benzodioxole moiety, trichlorobenzothiophene core, and carboxamide group
Properties
Molecular Formula |
C16H8Cl3NO3S |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H8Cl3NO3S/c17-7-3-9(18)13-12(4-7)24-15(14(13)19)16(21)20-8-1-2-10-11(5-8)23-6-22-10/h1-5H,6H2,(H,20,21) |
InChI Key |
GCQBAIFISKSWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11081835.png)
![4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B11081836.png)
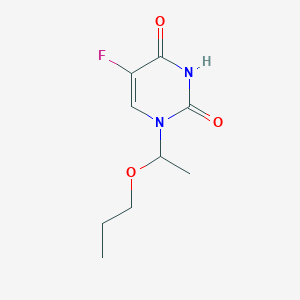
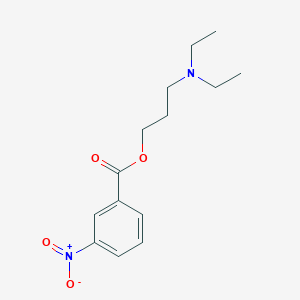
![3,5-Dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11081862.png)
![6-(2-methoxyphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11081864.png)
![3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B11081868.png)
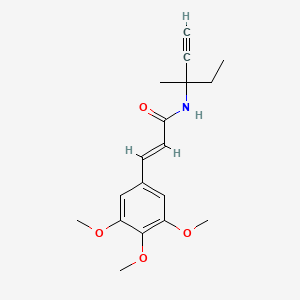
![2-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide](/img/structure/B11081885.png)
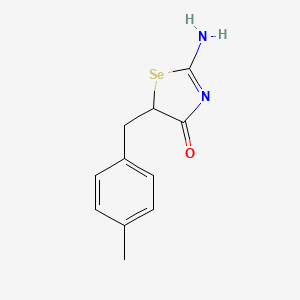
![N-(4-chlorophenyl)-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11081890.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11081903.png)
![(2E)-2-({4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}methylidene)hydrazinecarboxamide](/img/structure/B11081910.png)
